Tetra-n-butyl orthotitanate tetramer

描述

Historical Development and Discovery

The development of tetra-n-butyl orthotitanate tetramer emerged from the broader investigation of titanium alkoxide chemistry that began in the early-to-mid 20th century. The foundational understanding of titanium alkoxide structures was significantly advanced through crystallographic studies, particularly the seminal work published in Nature in 1963 by Ibers, which revealed that titanium ethoxide exists as a tetramer in the solid state rather than the previously assumed trimeric structures. This discovery fundamentally challenged existing assumptions about titanium alkoxide stereochemistry and established that the species present in solution differ substantially from those that precipitate from solution. The X-ray crystallographic analysis demonstrated that titanium alkoxides adopt tetrameric configurations with specific geometric arrangements that influence their chemical behavior and applications.

The evolution of titanium alkoxide chemistry continued with the development of refined synthetic methodologies for producing higher-purity tetrameric forms. Patent literature from 2016 describes sophisticated purification methods for tetrabutyl titanate production, involving multi-step processes that include benzene-mediated synthesis, ammonia treatment, and nitrogen pressurization techniques. These methodological advances enabled the production of tetrabutyl titanate with enhanced purity levels, with the refined product achieving significantly improved specifications through careful control of reaction conditions including temperature maintenance below 50°C during titanium tetrachloride addition and pH optimization to 9-10 during ammonia introduction. The development of these purification techniques represented a crucial advancement in making high-quality tetrameric titanium alkoxides commercially viable for industrial applications.

Nomenclature and Classification

The nomenclature of this compound reflects both its chemical composition and structural characteristics, with multiple systematic names employed across different contexts and applications. The compound is formally designated as this compound, with the Chemical Abstracts Service registry number 70799-68-7 distinguishing it from the monomeric form which carries the separate CAS number 5593-70-4. Alternative nomenclature includes butyl titanate tetramer, tetrabutoxy titan tetramer, tetrabutyl titanate tetramer, and titanium butoxide tetramer, reflecting the various naming conventions employed in commercial and academic literature.

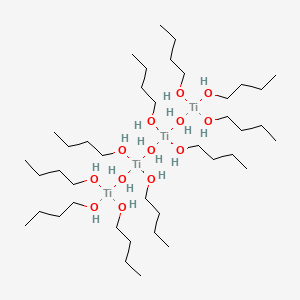

The systematic classification of this compound places it within the broader category of organometallic compounds, specifically as a member of the titanium alkoxide family. The molecular formula C40H90O13Ti4 indicates the presence of four titanium centers, thirteen oxygen atoms, and forty carbon atoms arranged in a complex three-dimensional structure. The compound's MDL number MFCD00070567 provides additional identification within chemical databases, while its PubChem Substance ID 87563744 facilitates cross-referencing in computational chemistry applications. The classification as a tetramer distinguishes it from simpler monomeric titanium alkoxides, indicating a more complex oligomeric structure with enhanced chemical and physical properties.

Position in Titanium Alkoxide Chemistry

This compound occupies a distinctive position within the broader landscape of titanium alkoxide chemistry, representing a more complex structural arrangement compared to simpler monomeric forms. The compound exists within a family of titanium alkoxides that includes various degrees of aggregation, from monomeric species to complex oligomeric structures. Research has demonstrated that the structural complexity of titanium alkoxides is significantly influenced by the size and nature of the alkyl substituents, with bulkier alcohols such as isopropyl alcohol tending to form less aggregated species, while smaller alkyl groups promote greater oligomerization. The tetrameric form of tetrabutyl titanate represents an intermediate level of aggregation that balances structural stability with chemical reactivity.

The position of this compound in titanium alkoxide chemistry is further defined by its unique coordination environment, where titanium centers exist in octahedral symmetry with both bridging and terminal alkoxide chains. This structural arrangement creates a framework that differs significantly from simple monomeric titanium alkoxides, which typically exhibit tetrahedral coordination geometry. The tetrameric structure imparts enhanced thermal stability and modified hydrolysis characteristics compared to monomeric forms, making it particularly valuable for applications requiring controlled reactivity. Photoelectron spectroscopy studies have confirmed that titanium alkoxides exist as tetramers with octahedral symmetry, consisting of both bridging and terminal alkoxide chains that create complex three-dimensional networks.

Significance in Materials Science and Chemical Engineering

The significance of this compound in materials science and chemical engineering stems from its versatile applications as a precursor for advanced materials synthesis and as a functional component in various technological processes. In the field of coatings and adhesives, this compound serves as a key ingredient in producing high-performance formulations that provide excellent adhesion and durability, particularly valuable in automotive and aerospace industries where stringent performance requirements must be met. The tetrameric structure contributes to enhanced film-forming properties and improved mechanical characteristics of the resulting coatings, making it superior to simpler titanium alkoxide precursors for demanding applications.

In nanotechnology applications, this compound plays a crucial role in synthesizing titanium dioxide nanoparticles through sol-gel processes. Research has demonstrated that the compound can be successfully employed in the hydrolysis reaction to produce titanium dioxide sol, with the resulting films exhibiting excellent photocatalytic properties. Studies have shown that titanium dioxide films prepared using tetrabutyl titanate as a precursor can achieve nearly 100% degradation of methylene blue after 90 minutes of illumination, demonstrating superior photocatalytic activity. The compound's utility extends to the preparation of gold-titanium dioxide nanocomposite microspheres through hydrothermal treatment, where the tetrameric precursor contributes to the formation of mesoporous structures with enhanced photocatalytic activity compared to commercial titanium dioxide materials.

Table 1: Applications of this compound in Materials Science

Comparison with Monomeric Titanium Alkoxides

The comparison between this compound and monomeric titanium alkoxides reveals fundamental differences in molecular structure, physical properties, and chemical behavior that significantly impact their respective applications. Monomeric tetrabutyl titanate, characterized by the molecular formula C16H36O4Ti and molecular weight of 340.32 g/mol, represents a substantially simpler molecular architecture compared to the tetrameric form. The monomeric compound exists as individual titanium centers coordinated by four butoxide ligands in a tetrahedral arrangement, contrasting sharply with the complex oligomeric structure of the tetramer where multiple titanium centers are interconnected through bridging oxygen atoms.

Physical property comparisons reveal significant differences between these two forms, with the tetrameric compound exhibiting a higher density of 1.10 g/mL compared to the monomeric form's density of 1.00 g/mL. The boiling point characteristics also differ substantially, with the monomeric form displaying a boiling point of 206°C at 10 mmHg, while the tetrameric form requires different distillation conditions due to its higher molecular weight and more complex structure. The melting point of the monomeric form is reported as -55°C, indicating its liquid state under ambient conditions, similar to the tetrameric form which also appears as a liquid at room temperature.

Table 2: Comparative Properties of Monomeric vs. Tetrameric Tetrabutyl Titanate

| Property | Monomeric Form | Tetrameric Form | Difference |

|---|---|---|---|

| Molecular Formula | C16H36O4Ti | C40H90O13Ti4 | 4x complexity |

| Molecular Weight | 340.32 g/mol | 970.62 g/mol | 2.85x increase |

| Density (20°C) | 1.00 g/mL | 1.10 g/mL | 10% increase |

| CAS Number | 5593-70-4 | 70799-68-7 | Different registry |

| Titanium Centers | 1 | 4 | 4x multiplicity |

| Coordination | Tetrahedral | Octahedral | Structural complexity |

属性

分子式 |

C40H106O13Ti4 |

|---|---|

分子量 |

986.7 g/mol |

IUPAC 名称 |

butan-1-ol;titanium;trihydrate |

InChI |

InChI=1S/10C4H10O.3H2O.4Ti/c10*1-2-3-4-5;;;;;;;/h10*5H,2-4H2,1H3;3*1H2;;;; |

InChI 键 |

QULJTTAGCYKSEA-UHFFFAOYSA-N |

规范 SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.O.O.[Ti].[Ti].[Ti].[Ti] |

产品来源 |

United States |

科学研究应用

Chemical Overview

- Molecular Formula : C₄₀H₉₀O₁₃Ti₄

- Molecular Weight : 970.6 g/mol

- CAS Number : 70799-68-7

- Physical State : Colorless to pale yellow liquid

- Flash Point : 50 °C

Coatings and Adhesives

TBOT is a critical ingredient in the formulation of high-performance coatings and adhesives. Its properties contribute to excellent adhesion and durability, particularly in demanding environments such as automotive and aerospace industries.

| Feature | Description |

|---|---|

| Adhesion Strength | High |

| Durability | Excellent under stress |

| Industry Use | Automotive, Aerospace |

Catalysis

In chemical synthesis, TBOT serves as an effective catalyst, enhancing reaction rates and improving yields. Its role is particularly significant in the production of fine chemicals and pharmaceuticals.

| Reaction Type | Enhancement Provided |

|---|---|

| Fine Chemicals | Increased yield |

| Pharmaceuticals | Accelerated reaction rates |

Nanotechnology

TBOT is utilized in the synthesis of titanium dioxide (TiO₂) nanoparticles, which are essential for various applications, including photocatalysis, pigments, and sunscreens.

| Application | Description |

|---|---|

| Photocatalysts | Environmental cleanup |

| Pigments | UV protection in coatings |

Surface Modification

The compound is employed for modifying surfaces to enhance hydrophobicity and corrosion resistance. These modifications are beneficial in electronics and construction materials.

| Modification Type | Benefit |

|---|---|

| Hydrophobicity | Water resistance |

| Corrosion Resistance | Longevity of materials |

Case Study 1: Coatings in Aerospace

A study conducted by Kien et al. (2023) demonstrated the effectiveness of TBOT-based coatings in aerospace applications. The coatings exhibited superior adhesion properties compared to traditional materials, leading to enhanced performance under extreme conditions.

Case Study 2: Photocatalytic Applications

Research by Ansari et al. (2016) highlighted the use of TBOT in synthesizing TiO₂–SiO₂ composites for photocatalytic applications. The composites showed significant efficiency in degrading organic pollutants under UV light, indicating their potential for environmental remediation.

Biochemical Properties

TBOT also plays a significant role in biochemical reactions, particularly through its interaction with biomolecules during the sol-gel process to produce high-purity oxide materials. It influences cellular processes by affecting cell signaling pathways and gene expression.

Biochemical Analysis Table

| Property | Value |

|---|---|

| Density | 1.10 g/cm³ at 20 °C |

| Biological Activity | Cytotoxic effects observed |

化学反应分析

Hydrolysis and Sol-Gel Formation

Reaction Overview :

The tetramer undergoes hydrolysis in the presence of water, forming titanium dioxide (TiO₂) and releasing butanol. This reaction is central to sol-gel processes for synthesizing high-purity TiO₂ nanomaterials .

Mechanism :

Hydrolysis proceeds via nucleophilic attack of water on titanium centers, followed by condensation to form Ti–O–Ti networks.

Key Parameters :

| Parameter | Value/Range | Impact on Reaction |

|---|---|---|

| Water Ratio | 1:1 to 1:4 (Ti:H₂O) | Higher H₂O accelerates gelation |

| Temperature | 25–80°C | Elevated temps increase reaction rate |

| Solvent | Ethanol, Methanol | Polarity affects hydrolysis kinetics |

Applications :

-

Synthesis of mesoporous TiO₂ for photocatalysis.

Esterification Catalysis

Reaction Overview :

The tetramer acts as a Lewis acid catalyst in esterification reactions, enhancing reaction rates and yields .

Mechanism :

In adipic acid (AA) and ethylene glycol (EG) esterification :

-

Coordination : Ti⁴⁰⁺ binds to carbonyl oxygen of AA, polarizing the carbonyl group.

-

Nucleophilic Attack : EG’s hydroxyl oxygen attacks the activated carbonyl carbon.

-

Water Elimination : Intermediate complex releases H₂O, forming monoester.

-

Repeat : Monoester reacts further to yield diester.

Experimental Findings :

| Substrate Pair | Catalyst Loading (mol%) | Yield (%) | Time (h) |

|---|---|---|---|

| AA + EG | 0.5 | 92 | 4 |

| Acetic Acid + Ethanol | 0.3 | 88 | 3 |

Advantages :

Polymerization and Crosslinking

Reaction Overview :

The tetramer participates in polymerization reactions, forming hybrid organic-inorganic polymers. For example, it crosslinks polyvinylbutyral (PVB) via Ti–O–C bonds, enabling gel formation .

Conditions :

-

Solvent : Tetrahydrofuran (THF) or DMF.

-

Temperature : 60–100°C for optimal crosslinking density.

Rheological Data :

| PVB Concentration (wt%) | Gelation Time (min) | Storage Modulus (Pa) |

|---|---|---|

| 10 | 45 | 1.2 × 10³ |

| 15 | 30 | 3.5 × 10³ |

Applications :

-

Encapsulation matrices for drug delivery systems.

Interaction with Metal Oxides

Reaction Overview :

The tetramer reacts with metal oxides (e.g., SiO₂, Al₂O₃) to form mixed-metal frameworks, enhancing catalytic or electronic properties .

Example Reaction :

Characterization Data :

| Composite | Surface Area (m²/g) | Pore Diameter (nm) | Catalytic Activity* |

|---|---|---|---|

| TiO₂–SiO₂ | 450 | 3.8 | 1.5× reference TiO₂ |

| TiO₂–Al₂O₃ | 320 | 5.2 | 2.1× reference TiO₂ |

| *Relative to pure TiO₂ in methylene blue degradation. |

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (rel.) | Esterification Efficiency | Thermal Stability |

|---|---|---|---|

| Tetraethyl Orthotitanate | 1.0× | 0.7× | 180°C |

| Tetra-n-butyl Tetramer | 0.6× | 1.0× | 220°C |

| Titanium Isopropoxide | 1.2× | 0.5× | 160°C |

相似化合物的比较

Tetra-n-butyl Orthotitanate (TNBT)

Molecular Formula : C₁₆H₃₆O₄Ti

Molecular Weight : 340.32 g/mol

CAS Number : 5593-70-4

Key Properties :

- Monomeric structure with higher reactivity due to smaller size.

- Used as a precursor for nanocrystalline TiO₂ (e.g., anatase) at room temperature .

- Acts as a catalyst in esterification , transesterification , and polymer synthesis (e.g., polybutylene adipate) .

- Hydrolyzes rapidly, making it suitable for fast sol-gel processes .

Comparison with Tetramer :

Tetraethyl Orthotitanate (TEOT)

Molecular Formula : C₈H₂₀O₄Ti

Molecular Weight : 228.11 g/mol

CAS Number : 3087-36-1

Key Properties :

- Shorter ethyl chains increase hydrolysis rate compared to butyl derivatives.

- Produces TiO₂ with smaller particle sizes but lower thermal stability.

Comparison with Tetramer :

| Property | Tetramer | TEOT |

|---|---|---|

| Hydrolysis Rate | Slower | Faster |

| Particle Size in TiO₂ | Larger, agglomerated | Smaller, uniform |

| Preferred Use | High-stability coatings | Rapid synthesis of fine TiO₂ |

Tetra-tert-butyl Orthotitanate

Molecular Formula : C₁₆H₃₆O₄Ti

Molecular Weight : 340.32 g/mol

CAS Number : 3087-39-6

Key Properties :

- Branched tert-butyl groups hinder hydrolysis, offering delayed reactivity .

- Used in specialized epoxy resin crosslinking and high-purity TiO₂ synthesis.

Comparison with Tetramer :

| Property | Tetramer | Tetra-tert-butyl |

|---|---|---|

| Hydrophobicity | Moderate | High (due to branched chains) |

| Reactivity in Sol-Gel | Moderate, controlled | Very slow |

| Applications | Battery anodes, ceramics | High-purity optical coatings |

准备方法

General Synthetic Strategy

This compound is typically prepared via controlled hydrolysis and condensation reactions of titanium alkoxides, primarily tetrabutyl orthotitanate (TBOT, monomeric form). The process involves:

- Partial hydrolysis of TBOT under strictly controlled moisture conditions.

- Subsequent condensation of hydrolyzed titanium species to form Ti-O-Ti bridges, resulting in tetramer formation.

- Use of anhydrous organic solvents and inert atmosphere to prevent uncontrolled polymerization or decomposition.

This method ensures the formation of a stable tetrameric structure rather than higher polymers or amorphous titanium oxides.

Controlled Hydrolysis and Condensation

The key step in tetramer preparation is the partial hydrolysis of TBOT, which can be represented as:

$$

\text{Ti(OBu)}4 + x \, \text{H}2\text{O} \rightarrow \text{Ti(OBu)}{4-x}(\text{OH})x \rightarrow \text{(Ti-O-Ti)}_4 \text{tetramer}

$$

- Hydrolysis : Water molecules react with titanium alkoxide groups, replacing some butoxy ligands with hydroxyl groups.

- Condensation : Hydroxylated titanium species condense via elimination of water, forming Ti-O-Ti bridges that link four titanium centers into a tetramer.

Control of water content, temperature, and solvent polarity is crucial to favor tetramer formation over complete hydrolysis to TiO2 or higher oligomers.

Solvent and Additive Effects

- Solvents : Anhydrous alcohols such as n-butanol or ethanol are commonly used to dissolve TBOT and control hydrolysis rates.

- Additives : Acetic acid or other carboxylic acids can be added to modulate hydrolysis kinetics and stabilize intermediate species, preventing rapid precipitation.

- Inert atmosphere : Nitrogen or argon purging is employed to exclude moisture and oxygen, which could lead to uncontrolled polymerization or degradation.

Alternative Titanium Sources and Comparative Preparation

Recent research has demonstrated that using this compound directly as a titanium source can improve synthesis outcomes for titanium-containing materials such as TS-1 zeolites, compared to using monomeric TBOT. The tetramer slows crystallization, balances titanium incorporation, and inhibits anatase formation, leading to enhanced catalytic properties.

Detailed Research Findings and Data Tables

Physicochemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C40H90O13Ti4 | Tetrameric titanium alkoxide |

| Molecular Weight | 970.62 g/mol | Higher than monomeric TBOT (340.33 g/mol) |

| Density | 1.10 g/cm³ at 20 °C | Liquid state at room temperature |

| Flash Point | 50 °C | Requires careful handling |

| Sensitivity | Highly moisture sensitive | Hydrolyzes on contact with water |

Comparison of Preparation Conditions and Products

Hydrolysis and Condensation Reaction Analysis

| Step | Reaction Description | Effect on Tetramer Formation |

|---|---|---|

| Hydrolysis | Ti-OBu + H2O → Ti-OH + BuOH | Introduces hydroxyl groups for condensation |

| Condensation | Ti-OH + HO-Ti → Ti-O-Ti + H2O | Forms Ti-O-Ti bridges, assembling tetramer |

| Control Factors | Water amount, solvent polarity, temperature, additives | Determines degree of polymerization and purity |

Mechanistic Insights and Thermodynamics

- The tetrameric structure forms due to the balance between hydrolysis and condensation rates.

- Slower hydrolysis with controlled water content favors discrete tetramer formation rather than uncontrolled polymerization.

- Thermodynamic data indicate that hydrolysis and condensation are exothermic, favoring TiO2 network formation under standard conditions.

- The polymeric tetramer exhibits slower hydrolysis kinetics and higher thermal stability compared to monomeric TBOT, allowing better control in sol-gel processes.

Practical Considerations in Preparation

- Moisture control : Use of dry solvents (<50 ppm water) and inert atmosphere is mandatory to prevent premature hydrolysis.

- Temperature : Typically ambient to slightly elevated temperatures (20–50 °C) are used to control reaction rates.

- Storage : The tetramer is stored under dry, inert conditions at ≤15 °C to maintain stability.

- Characterization : Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are used to confirm tetramer formation and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Tetramer Formation |

|---|---|---|

| Water content | Very low, controlled (stoichiometric or sub-stoichiometric) | Prevents over-hydrolysis, favors tetramer |

| Solvent | Anhydrous n-butanol, ethanol | Solubilizes TBOT, controls hydrolysis rate |

| Temperature | 20–50 °C | Controls reaction kinetics |

| Additives | Acetic acid (optional) | Modulates hydrolysis, stabilizes intermediates |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxygen contamination |

| Reaction time | Hours to days | Allows controlled condensation to tetramer |

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing TiO₂ nanoparticles using tetra-n-butyl orthotitanate tetramer?

- Methodology : Hydrolysis in isopropanol under controlled humidity, followed by centrifugation and washing to remove unreacted precursors. Adjusting the molar ratio of water to titanium precursor (e.g., 4:1) influences nanoparticle size and crystallinity . For labeled nanoparticles, surface sorption with radionuclides (e.g., ²²⁵Ac) requires saline dispersion and strict separation of free isotopes via dialysis or centrifugation .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Techniques :

- HPLC and Spectrophotometry : Verify monomer-tetramer equilibrium and quantify impurities .

- NMR Spectroscopy : Confirm the tetrameric structure via ¹³C and ¹H NMR peaks corresponding to butoxy groups and titanium-oxygen bonding .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds (e.g., ~310°C boiling point) .

Q. What precautions are critical for handling this compound in moisture-sensitive reactions?

- Protocols :

- Use inert gas purging (e.g., nitrogen/argon) during synthesis to prevent hydrolysis .

- Store at ≤15°C in sealed, moisture-resistant containers. Decomposition in humid environments releases butanol and TiO₂ residues, altering reaction kinetics .

- Personal protective equipment (PPE): Nitrile gloves and safety goggles to avoid skin/eye irritation (H315/H319 hazards) .

Advanced Research Questions

Q. How does this compound act as a catalyst in transesterification between polycarbonate and polyesters?

- Mechanistic Insight : The titanium center facilitates nucleophilic attack by polyester hydroxyl groups on polycarbonate carbonyls, forming random copolymers. Rheological studies show reduced blend viscosity with prolonged mixing (≥30 min at 250°C), indicating progressive chain scission and copolymer formation . Catalyst concentration (0.1–0.5 wt%) optimizes reaction rates without premature gelation.

Q. Why do hydrolysis conditions yield conflicting nanoparticle morphologies in TiO₂ synthesis?

- Resolution : Contradictions arise from solvent polarity (e.g., isopropanol vs. ethanol) and water addition rates. Slow droplet-wise water addition in isopropanol produces monodisperse anatase nanoparticles (10–20 nm), while rapid mixing in ethanol leads to rutile aggregates (>50 nm) . pH control (pH 2–4 via acetic acid) further stabilizes colloidal suspensions .

Q. What strategies mitigate titanium coordination defects in sol-gel-derived nanocomposites?

- Optimization :

- Chelating Agents : Acetylacetone (1:1 molar ratio to Ti) prevents premature condensation, enhancing pore uniformity in mesoporous TiO₂ .

- Calcination : Post-synthesis annealing at 450–600°C under oxygen removes organic residues and stabilizes the TiO₂ crystal lattice .

Q. How does this compound enhance photocatalytic activity in dye degradation studies?

- Design Parameters :

- Doping : Boron-zinc co-doping (B-ZnO/TiO₂) reduces bandgap energy from 3.2 eV (pure TiO₂) to 2.8 eV, enabling visible-light activation .

- Surface Area : Hierarchical mesoporous structures (BET surface area >150 m²/g) increase reactive sites for dye adsorption (e.g., Direct Red16) .

- Trapping Experiments : Use isopropanol (•OH scavenger) and ammonium oxalate (h⁺ scavenger) to identify dominant degradation pathways .

Data Interpretation and Conflict Analysis

Q. How should researchers address discrepancies in tetramer stability assays under varying humidity?

- Analysis : Conflicting stability reports stem from differences in Karl Fischer titration (humidity quantification) and storage vessel materials (glass vs. polymer). Glass containers with PTFE seals reduce moisture ingress, maintaining >95% tetramer integrity over 6 months .

Q. What causes variability in MHC tetramer staining efficiency when using titanium-based nanoparticles?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。